An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. A thorough understanding of its chemical characteristics is crucial for process optimization, impurity profiling, and quality control in the manufacturing of Apixaban. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents an analysis of its spectral data.
Chemical and Physical Properties
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound with the systematic IUPAC name 1-(4-iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one. It is also known by the synonym "Apixaban Intermediate III".[1][2] Its primary role in the pharmaceutical industry is as a building block in the convergent synthesis of Apixaban.[3]
The key physicochemical properties of this intermediate are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 473927-69-4 | [4][5][6][7] |
| Molecular Formula | C₁₅H₁₇IN₂O₂ | [2][4] |
| Molecular Weight | 384.21 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 483.485 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 246.2 ± 28.7 °C (Predicted) | [2] |
| Refractive Index | 1.651 (Predicted) | [2] |
| Topological Polar Surface Area | 32.8 Ų | [4] |
| XLogP3 | 2.5 | [4] |
Synthesis
The synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a critical step in the overall synthesis of Apixaban. Several synthetic routes have been reported in the literature, often within patents detailing the manufacturing process of the final drug. A common approach involves the reaction of a suitably substituted pyridinone precursor with 4-iodoaniline.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, adapted from methodologies described in the patent literature. This process involves the reaction of 3-morpholino-5,6-dihydropyridin-2(1H)-one with 1,4-diiodobenzene.
Materials:
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3-morpholino-5,6-dihydropyridin-2(1H)-one
-
1,4-diiodobenzene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene
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Ethyl acetate
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Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent), 1,4-diiodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add toluene to the mixture to achieve a suitable concentration for stirring.
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De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.
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Add N,N'-dimethylethylenediamine (0.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then with brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a solid.
Workflow Diagram:
Spectral Data
Detailed spectral analysis is essential for the structural confirmation and purity assessment of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the dihydropyridinone ring, the morpholine moiety, and the iodophenyl group. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholine and dihydropyridinone rings will appear in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbon atom attached to the iodine will have a characteristic chemical shift. The carbonyl carbon of the pyridinone ring will appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands will include C-N stretching, C-O-C stretching of the morpholine ring, and C-H stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (384.21 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.
Biological Activity and Role in Drug Development
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is primarily a synthetic intermediate and is not expected to possess significant biological activity itself. Its structure is designed to be a stable and reactive precursor for the construction of the more complex Apixaban molecule. The biological activity of Apixaban arises from the final triazolopyridinone core structure, which is formed in a subsequent reaction step. Apixaban functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[9][10][11] The intermediates in its synthesis, including the title compound, lack the necessary pharmacophore to effectively bind to and inhibit Factor Xa.
The significance of this intermediate lies in its utility in the convergent synthesis of Apixaban, a process that allows for the efficient and large-scale production of this life-saving anticoagulant.[12][13]
Logical Relationship Diagram:
References
- 1. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. parchem.com [parchem.com]
- 7. alchemypharm.com [alchemypharm.com]
- 8. CAS No.473927-69-4,1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one Suppliers [lookchem.com]
- 9. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 10. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 13. nbinno.com [nbinno.com]
